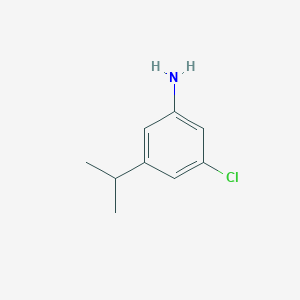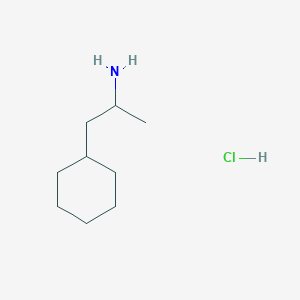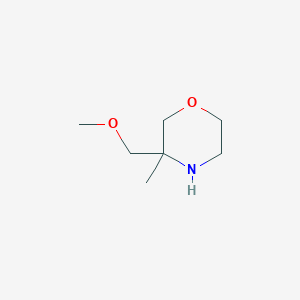
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” is a derivative of tetrahydroquinoline, a class of compounds that are part of the larger group of isoquinoline alkaloids . These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol”, often involves multi-component reactions . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” is characterized by the presence of a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Future Directions
The future directions for research on “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” and related compounds could involve exploring their potential biological activities and developing more efficient synthetic methods. Given their diverse biological activities, these compounds could be further explored for potential therapeutic applications .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves the reduction of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one using sodium borohydride in the presence of acetic acid.", "Starting Materials": [ "7-chloro-1,2,3,4-tetrahydroquinoline-3-one", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "To a solution of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one in acetic acid, sodium borohydride is added slowly with stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The reaction is quenched with water and the resulting mixture is extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to yield 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol." ] } | |
CAS RN |
1506864-03-4 |
Product Name |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.6 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





